5,6-Dihydro-2H-pyran-3-carbaldehyde

Hydrolytic stability Aqueous persistence Acrolein byproduct

5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS 13417-49-7) is a C6H8O2 heterocyclic aldehyde belonging to the dihydropyran carboxaldehyde class. It exists as a colorless to light yellow liquid or low-melting solid at ambient temperature, with a boiling point of 201.9 °C at 760 mmHg and a density of approximately 1.114–1.175 g/cm³.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 13417-49-7
Cat. No. B147259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-2H-pyran-3-carbaldehyde
CAS13417-49-7
Synonyms3-Formyl-5,6-dihydro-2H-pyran
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1COCC(=C1)C=O
InChIInChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2
InChIKeyRKXCKEHBMLDWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS 13417-49-7) – Structural Identity and Baseline Procurement Profile


5,6-Dihydro-2H-pyran-3-carbaldehyde (CAS 13417-49-7) is a C6H8O2 heterocyclic aldehyde belonging to the dihydropyran carboxaldehyde class. It exists as a colorless to light yellow liquid or low-melting solid at ambient temperature, with a boiling point of 201.9 °C at 760 mmHg and a density of approximately 1.114–1.175 g/cm³ . The compound is structurally characterized by an α,β-unsaturated aldehyde group conjugated to the 3-position of a 5,6-dihydro-2H-pyran ring, distinguishing it from the more common acrolein dimer isomer 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2), which bears the aldehyde at the 2-position adjacent to the ring oxygen [1]. This positional isomerism fundamentally alters the electronic character, hydrolysis stability, and downstream synthetic utility of the compound.

Why 5,6-Dihydro-2H-pyran-3-carbaldehyde Cannot Be Replaced by Generic Dihydropyran Carboxaldehyde Isomers


The dihydropyran carboxaldehyde scaffold encompasses multiple regioisomers that are not functionally interchangeable despite sharing the identical molecular formula C6H8O2. The 3-carboxaldehyde isomer (CAS 13417-49-7) positions the aldehyde group in conjugation with the ring olefin, creating an α,β-unsaturated carbonyl system that enables conjugate addition chemistry and confers exceptional aqueous hydrolytic stability exceeding 25 years at ambient temperature [1]. In contrast, the 2-carboxaldehyde isomer (CAS 100-73-2, the classical acrolein dimer) places the aldehyde α to the ring oxygen, rendering it an acetal-like species that undergoes facile acid-catalyzed hydrolysis at rates comparable to n-butyl vinyl ether [2]. These divergent electronic configurations dictate entirely different reactivity profiles, shelf-life characteristics, and downstream derivatization pathways. Procuring the incorrect isomer leads to failed synthetic sequences, unanticipated hydrolysis during storage, and incompatibility with conjugate-addition-based methodologies.

Quantitative Differentiation Evidence for 5,6-Dihydro-2H-pyran-3-carbaldehyde Versus Comparator Isomers


Aqueous Hydrolytic Stability: >25-Year Persistence vs. Hours-to-Days Hydrolysis for the 2-Carboxaldehyde Isomer

5,6-Dihydro-2H-pyran-3-carboxaldehyde exhibits extraordinary hydrolytic stability in aqueous media, remaining intact for at least 25 years at ambient temperatures [1]. This is in marked contrast to the 2-carboxaldehyde isomer (3,4-dihydro-2H-pyran-2-carboxaldehyde, CAS 100-73-2), which hydrolyzes via its vinyl-ether-like linkage at a rate intrinsically identical to n-butyl vinyl ether under acid catalysis [2]. The parent compound acrolein itself undergoes complete hydrolysis within 150 hours at pH 5 to as little as 5–40 hours at pH 9 [3]. The 3-carboxaldehyde isomer's resistance to hydrolysis is attributed to the conjugated α,β-unsaturated aldehyde system, which lacks the labile vinyl-ether character present in the 2-isomer.

Hydrolytic stability Aqueous persistence Acrolein byproduct Environmental fate

Regiochemical Electronic Character: Conjugated α,β-Unsaturated Aldehyde vs. Acetal-Like α-Oxygenated Aldehyde

5,6-Dihydro-2H-pyran-3-carbaldehyde bears the aldehyde at the 3-position of the dihydropyran ring, in direct conjugation with the C4–C5 olefin, establishing an α,β-unsaturated carbonyl system that enables Michael addition, conjugate reduction, and cycloaddition chemistry . By contrast, 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2) positions the aldehyde at the 2-position, α to the endocyclic oxygen, imparting acetal/vinyl-ether character that dominates its reactivity [1]. This fundamental electronic distinction means the 3-isomer can participate in conjugate additions (e.g., amine additions, thiol additions) that are impossible for the 2-isomer, while the 2-isomer undergoes hydrolysis and acetal-exchange reactions that the 3-isomer resists.

Conjugate addition Aldehyde electronics Regiochemistry Synthetic versatility

Physical Form and Storage Requirements: Solid vs. Liquid at Ambient Temperature

5,6-Dihydro-2H-pyran-3-carbaldehyde is a solid at 20 °C requiring long-term storage in a cool, dry place under inert atmosphere, with recommended freezer storage below -20 °C . In contrast, 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2) is a liquid at room temperature with a melting point of -99.9 °C, boiling point of 146 °C (lit.), and density of 1.08 g/mL at 25 °C . The solid physical form of the 3-isomer simplifies weighing and handling for solid-phase synthesis workflows and reduces volatility-related losses during storage, while the liquid 2-isomer requires different handling protocols.

Physical form Storage stability Procurement logistics Formulation compatibility

Insecticidal/Agrochemical Intermediate Potential: Derivatives Show Knockdown Activity Against Drosophila melanogaster

Derivatives of 5,6-dihydro-2H-pyran-3-carboxaldehyde, specifically the methyl ester of 5,6-dihydro-2H-pyran-3-carboxylic acid (derived via oxidation of the parent aldehyde), exhibited a distinct knockdown effect against the fruit fly Drosophila melanogaster in an insecticidal/fungicidal/acaricidal screening program [1]. The aldehyde derivatives, along with amides and esters of the corresponding carboxylic acid, were systematically evaluated. No comparable insecticidal screening data have been reported for the 2-carboxaldehyde isomer (CAS 100-73-2) or other dihydropyran carboxaldehyde regioisomers in the peer-reviewed literature [2].

Insecticidal screening Agrochemical intermediate Drosophila melanogaster Crop protection

Spectroscopic Detectability: Characteristic UV Absorption at λmax 229 nm for Environmental and Process Monitoring

5,6-Dihydro-2H-pyran-3-carboxaldehyde displays a characteristic UV absorption maximum at λmax 229 nm in natural water systems, enabling its direct spectroscopic detection and quantification in complex aqueous matrices [1]. This spectral signature facilitates environmental fate monitoring of acrolein-based biocides and process control in industrial acrolein handling. The 2-carboxaldehyde isomer (CAS 100-73-2) has a different electronic structure (non-conjugated aldehyde α to oxygen) and is expected to exhibit a distinct UV absorption profile, though no directly comparable λmax value in the same solvent system has been published [2].

UV spectroscopy Environmental monitoring Process analytical technology λmax

Downstream Enantioselective Synthesis: Carboxylic Acid Derivative Enables Asymmetric Hydrogenation to a Cockroach Attractant

Oxidation of 5,6-dihydro-2H-pyran-3-carboxaldehyde yields 5,6-dihydro-2H-pyran-3-carboxylic acid, which serves as the substrate for enantioselective hydrogenation over a cinchona alkaloid-modified supported palladium catalyst (5% Pd/Al2O3 modified by cinchonidine) to produce optically active tetrahydro-2H-pyran-3-carboxylic acid derivatives [1]. This represents the key enantioselective step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate [2]. No corresponding enantioselective hydrogenation pathway has been demonstrated for the 2-carboxaldehyde isomer or its carboxylic acid derivative, as the 2-position lacks the prochiral olefin geometry required for asymmetric induction.

Enantioselective hydrogenation Asymmetric synthesis Cinchona alkaloid Cockroach attractant

Optimal Procurement and Application Scenarios for 5,6-Dihydro-2H-pyran-3-carbaldehyde Based on Quantitative Evidence


Environmental Fate and Persistence Studies of Acrolein-Based Biocides in Aquatic Systems

The extraordinary >25-year aqueous stability of 5,6-dihydro-2H-pyran-3-carboxaldehyde [1], combined with its characteristic UV absorption at λmax 229 nm enabling direct spectroscopic quantification [2], makes this compound the definitive analytical reference standard for monitoring acrolein-derived byproducts in environmental water samples, irrigation canals, and oilfield biocide applications. The 2-isomer is unsuitable for this purpose due to its rapid hydrolysis.

Agrochemical Lead Discovery Programs Targeting Insecticidal Dihydropyran Derivatives

The documented insecticidal knockdown activity of methyl 5,6-dihydro-2H-pyran-3-carboxylate against Drosophila melanogaster [1] validates the 3-carboxaldehyde isomer as a privileged scaffold for agrochemical lead optimization. Research groups synthesizing libraries of dihydropyran-based amides, esters, and oxime derivatives for insecticidal, fungicidal, or acaricidal screening should specify CAS 13417-49-7 rather than CAS 100-73-2, as only the 3-isomer scaffold has demonstrated bioactivity in published screening programs.

Asymmetric Synthesis of Chiral Tetrahydropyran-3-carboxylate Bioactive Molecules

Oxidation of the 3-carboxaldehyde to 5,6-dihydro-2H-pyran-3-carboxylic acid unlocks a validated enantioselective hydrogenation pathway using cinchona-modified Pd catalysts to produce optically active tetrahydro-2H-pyran-3-carboxylates [1]. This chiral building block strategy has been demonstrated in the synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate and is extensible to other bioactive tetrahydropyran-containing targets. The 2-isomer cannot participate in this enantioselective sequence.

Conjugate Addition and Hetero-Diels–Alder Cycloaddition Methodology Development

The α,β-unsaturated aldehyde conjugation in 5,6-dihydro-2H-pyran-3-carbaldehyde enables conjugate addition (Michael addition, thiol-ene, aza-Michael) and hetero-Diels–Alder cycloaddition chemistry that is inaccessible to the acetal-like 2-carboxaldehyde isomer [1]. Synthetic methodology groups developing new conjugate addition catalysts, organocatalytic transformations, or cycloaddition protocols for dihydropyran synthesis should use the 3-isomer as the electrophilic reaction partner.

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